molecular formula C18H23N5O2S B2380150 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide CAS No. 922013-85-2

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2380150
CAS No.: 922013-85-2
M. Wt: 373.48
InChI Key: BTIYWFCEWUWRMA-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a complex organic compound that features a combination of indole, thiazole, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with an indole derivative, such as 1-methylindole, which undergoes alkylation to introduce the dimethylaminoethyl group.

    Thiazole Formation: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Oxalamide Formation: The final step involves the coupling of the indole and thiazole derivatives with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the indole or thiazole rings.

    Reduction: Reduction reactions could target the oxalamide linkage or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for its pharmacological properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)acetamide
  • N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)urea
  • N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)carbamate

Uniqueness

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-22(2)15(12-4-5-14-13(10-12)6-8-23(14)3)11-20-16(24)17(25)21-18-19-7-9-26-18/h4-5,7,9-10,15H,6,8,11H2,1-3H3,(H,20,24)(H,19,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIYWFCEWUWRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NC=CS3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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